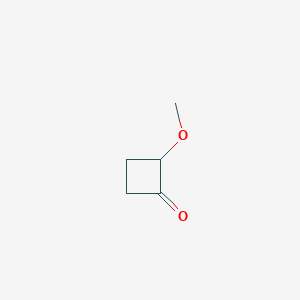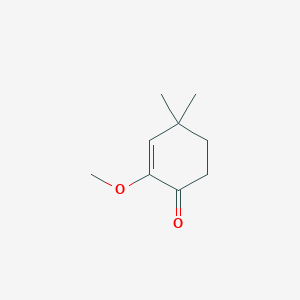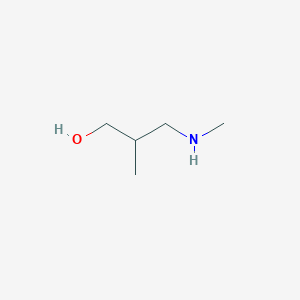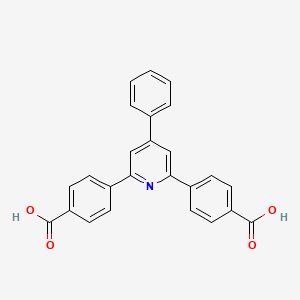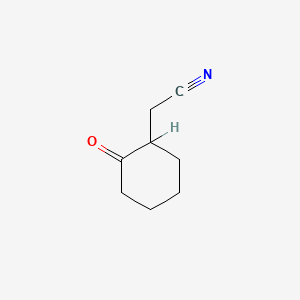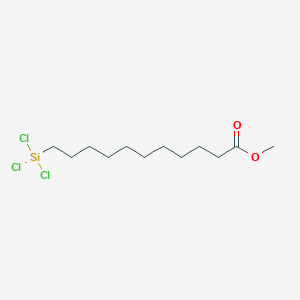
Methyl 11-(trichlorosilyl)undecanoate
描述
Methyl 11-(trichlorosilyl)undecanoate is an organosilicon compound with the molecular formula C12H23Cl3O2Si. It is characterized by the presence of a trichlorosilyl group attached to an undecanoate ester. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of surface modification and coupling agents .
作用机制
Target of Action
Methyl 11-(trichlorosilyl)undecanoate, also known as METHYL(11-TRICHLOROSILYL)UNDECANOATE , is primarily used as a chemical intermediate . The primary targets of this compound are biomolecules with amine or aminooxy functions .
Mode of Action
The compound interacts with its targets through its carbonyl function . This allows it to react with amine or aminooxy functions on biomolecules to form imine or oxime ligations .
Biochemical Pathways
Its ability to form imine or oxime ligations suggests that it may play a role inmodifying biomolecules and potentially influencing their function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific biomolecules it interacts with. By forming imine or oxime ligations, it could potentially alter the structure and function of these biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of biomolecules with amine or aminooxy functions would be necessary for the compound to exert its action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially impact its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(trichlorosilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
Methyl 11-(trichlorosilyl)undecanoate undergoes various types of chemical reactions, including:
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl 11-(trichlorosilyl)undecanoate has a wide range of applications in scientific research:
Surface Modification: Used as a coupling agent to modify surfaces of materials, enhancing their compatibility with other substances.
Bioconjugation: Reacts with biomolecules to form stable linkages, useful in the development of biosensors and diagnostic tools.
Polymer Chemistry: Employed in the synthesis of functional polymer brushes for advanced material applications.
Lubricant Additives: Acts as an antiwear and extreme pressure additive in lubricants.
相似化合物的比较
Similar Compounds
- Methyl 10-(trichlorosilyl)decanoate
- Methyl 12-(trichlorosilyl)dodecanoate
- Methyl 11-(dichlorosilyl)undecanoate
Uniqueness
Methyl 11-(trichlorosilyl)undecanoate is unique due to its specific chain length and the presence of the trichlorosilyl group, which provides high reactivity and versatility in various chemical applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions makes it a valuable compound in surface modification and bioconjugation .
属性
IUPAC Name |
methyl 11-trichlorosilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHMIZOYNTSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
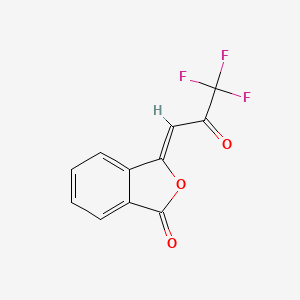
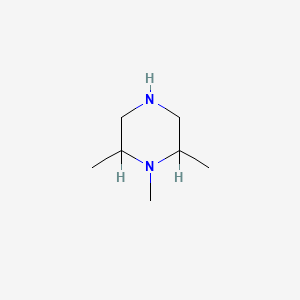

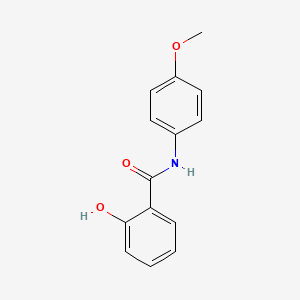
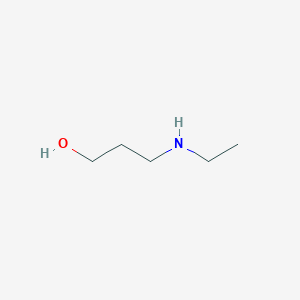
![N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B3136635.png)
